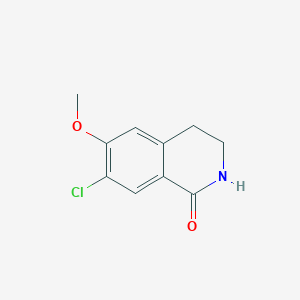
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Vue d'ensemble
Description
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1365763-73-0 . It has a molecular weight of 211.65 . This compound is a versatile material used in various scientific research studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and neuropharmacology.
Synthesis Analysis
The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves a reaction with trans-N,N’-dimethyl-1,2-cyclohexyldiamine, potassium phosphate, and copper(l) iodide . The reaction is carried out in 1,4-dioxane at 120.0℃ for 48.0h .Molecular Structure Analysis
The IUPAC name of this compound is 7-chloro-6-methoxy-3,4-dihydro-1 (2H)-isoquinolinone . The InChI code is 1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10 (13)7 (6)5-8 (9)11/h4-5H,2-3H2,1H3, (H,12,13) .Chemical Reactions Analysis
The compound is a useful reactant in organic reactions and synthesis . It has been used in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Anti-inflammatory Agents
Research has indicated that derivatives of tetrahydroisoquinoline exhibit anti-inflammatory properties. As such, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one could be utilized in the development of new anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis or acute inflammation .
Antineuroinflammatory Agents
The compound’s derivatives, particularly N-benzyl tetrahydroisoquinolines , are known to function as antineuroinflammatory agents. They could be beneficial in treating neuroinflammatory conditions and are a subject of interest in neuroscience research .
Asymmetric Catalysis
In the field of synthetic chemistry, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can be used as a chiral scaffold in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .
Targeted Protein Degradation
This compound can also be used in targeted protein degradation strategies, such as the development of PROTAC® (Proteolysis Targeting Chimeras) molecules. These molecules induce the degradation of specific proteins, which is a promising approach in drug discovery and the treatment of various diseases .
Safety and Hazards
Orientations Futures
The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, to which 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that this compound may have similar effects .
Propriétés
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYRVHJEULFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

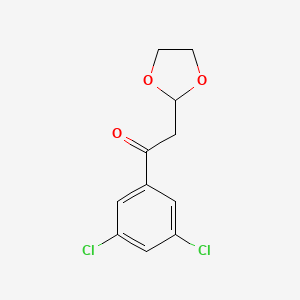

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)



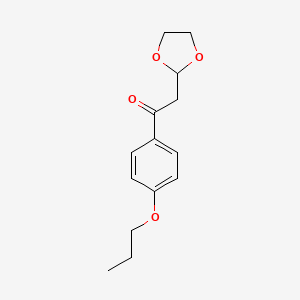
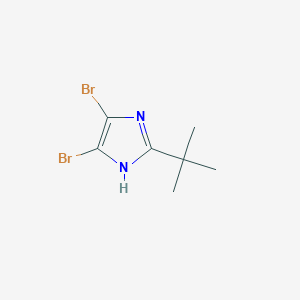

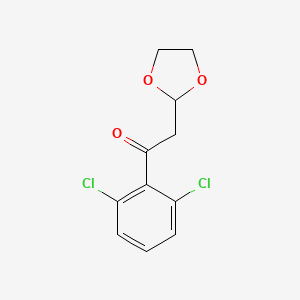
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)